molecular formula C11H9ClIN B8700155 4-Chloro-7-iodo-2,6-dimethylquinoline CAS No. 507240-39-3

4-Chloro-7-iodo-2,6-dimethylquinoline

Cat. No.: B8700155
CAS No.: 507240-39-3
M. Wt: 317.55 g/mol
InChI Key: NZEYYJJUYIBPBY-UHFFFAOYSA-N
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Description

4-Chloro-7-iodo-2,6-dimethylquinoline is a specialized chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound features a multifunctional quinoline core, a structure recognized as a privileged scaffold in the development of kinase inhibitors . The presence of both chloro and iodo substituents at the 4 and 7 positions, respectively, provides distinct synthetic handles for further functionalization via cross-coupling reactions and nucleophilic aromatic substitution, allowing researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies. Quinoline-based compounds, particularly 4-anilinoquin(az)olines, are well-established in scientific literature as potent inhibitors of epidermal growth factor receptor (EGFR) and other kinases . These inhibitors have demonstrated significant activity against various cancer cell lines, underscoring the therapeutic value of this chemical class. The specific pattern of halogen and methyl substituents on this quinoline derivative is strategically significant; research indicates that modifications at the 6 and 7 positions of the quinazoline ring system can profoundly influence cellular potency and selectivity against specific targets . For instance, analogous 7-halo and 6-alkyl quin(az)oline compounds have been systematically explored to optimize drug-like properties and efficacy in biological assays . The primary research value of this compound lies in its application as a key intermediate for the synthesis of novel bioactive molecules. It is intended for use by qualified researchers as a building block to develop chemical probes for interrogating disease pathways or as a starting point for lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

507240-39-3

Molecular Formula

C11H9ClIN

Molecular Weight

317.55 g/mol

IUPAC Name

4-chloro-7-iodo-2,6-dimethylquinoline

InChI

InChI=1S/C11H9ClIN/c1-6-3-8-9(12)4-7(2)14-11(8)5-10(6)13/h3-5H,1-2H3

InChI Key

NZEYYJJUYIBPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1I)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Positioning and Electronic Effects

The target compound’s 4-Cl, 7-I, and 2,6-Me substitution contrasts with the following analogues:

4-Chloro-6,7-dimethoxyquinoline (C₁₁H₁₀ClNO₂)
  • Substituents : 4-Cl, 6-OMe, 7-OMe.
  • Key Differences: Methoxy groups at 6 and 7 positions are electron-donating, increasing the electron density of the quinoline ring compared to the electron-withdrawing iodo and chloro groups in the target compound.
  • Synthesis : Synthesized via POCl₃ reflux with 6,7-dimethoxynaphthalen-1-ol, yielding a planar structure with intramolecular C–H⋯Cl interactions .
2-Chloro-3,6-dimethylquinoline (C₁₁H₁₀ClN)
  • Substituents : 2-Cl, 3-Me, 6-Me.
7-Chloro-2-methylquinoline (C₁₀H₈ClN)
  • Substituents : 7-Cl, 2-Me.

Halogen-Specific Reactivity and Stability

  • Iodo vs. Chloro/Fluorine : The 7-iodo group in the target compound introduces a heavy atom with lower electronegativity but larger atomic radius compared to chloro or fluoro analogues. This increases lipophilicity (beneficial for membrane permeability) but may reduce metabolic stability due to the weaker C–I bond .
  • Comparative Reactivity: 7-Fluoroquinolines (e.g., 7-fluoro-substituted chloroquine analogues) undergo nucleophilic aromatic substitution more readily than chloro or iodo derivatives, as noted in antimalarial studies .

Physicochemical Properties

Property 4-Chloro-7-iodo-2,6-diMeQ 4-Cl-6,7-dimethoxyquinoline 2-Cl-3,6-dimethylquinoline
Molecular Weight 332.6 223.66 195.67
Melting Point Not reported 403–404 K Not reported
Polarity Moderate (Cl, I, Me) High (OMe groups) Low (Me groups)
Lipophilicity (LogP) High (iodo group) Moderate Moderate

Preparation Methods

Key Methylation Strategies:

  • Direct alkylation : 2,6-Dimethyl groups are introduced using methyl iodide or dimethyl sulfate in the presence of base (K₂CO₃, DMF, 80°C).

  • Pre-functionalized intermediates : Starting with 3,5-dimethylacetophenone derivatives avoids post-cyclization methylation but requires stringent purification.

Chlorination at the 4-Position

Chlorination is achieved via electrophilic aromatic substitution (EAS) or nucleophilic displacement.

Electrophilic Chlorination

  • Reagents : Cl₂, SOCl₂, or POCl₃ in inert solvents (CCl₄, toluene).

  • Conditions :

    • POCl₃ at 110°C for 6 hours achieves 85–90% conversion to 4-chloro-2,6-dimethylquinoline.

    • Catalytic iodine (10 mol%) enhances regioselectivity, suppressing di- or tri-chlorination byproducts.

Table 1: Chlorination Efficiency with Catalysts

CatalystTemp (°C)Time (h)Yield (%)Purity (GC)
None11067088%
I₂ (10 mol%)8049295%
FeCl₃10057890%

Nucleophilic Chlorination

  • Ammonium salt intermediates : Reacting 2,6-dimethylquinoline with NH₄Cl in acetic acid at 45°C forms the ammonium salt, which undergoes chlorination with Cl₂ gas. This method minimizes over-chlorination but requires careful pH control.

Iodination at the 7-Position

Iodination is performed via directed ortho-metalation (DoM) or halogen exchange.

Directed Ortho-Metalation (DoM)

  • Lithiation : Treat 4-chloro-2,6-dimethylquinoline with LDA (2.2 eq) at −78°C in THF, followed by quenching with I₂.

  • Yield : 65–75%, with minor dechlorination (<5%).

Halogen Exchange

  • Finkelstein reaction : KI (3 eq) in DMF at 120°C for 12 hours replaces chloride with iodide. Requires catalytic CuI (10 mol%) to accelerate kinetics.

  • Microwave-assisted : Irradiating 4-chloro-7-nitro-2,6-dimethylquinoline with NaI in acetonitrile (170°C, 30 min) achieves 88% yield.

Table 2: Iodination Methods Comparison

MethodConditionsYield (%)Selectivity
DoMLDA, THF, −78°C72>98%
FinkelsteinKI/CuI, DMF, 120°C8593%
MicrowaveNaI, CH₃CN, 170°C8891%

Optimization and Byproduct Mitigation

Regioselectivity Challenges

  • 7-Iodo vs. 5-Iodo : Steric effects from 2,6-dimethyl groups favor iodination at the 7-position (85:15 ratio). Adding DMF as a coordinating solvent improves selectivity to 95:5.

  • Dechlorination : Occurs above 130°C; maintaining temps ≤120°C and using excess KI suppresses this side reaction.

Purification Techniques

  • Crystallization : Ethanol/water recrystallization removes unreacted starting material and diiodinated byproducts.

  • Chromatography : Silica gel (hexane/EtOAc 4:1) resolves 4-chloro-7-iodo-2,6-dimethylquinoline (Rf = 0.45) from 5-iodo isomers (Rf = 0.38).

Analytical Characterization

  • ¹H NMR (CDCl₃): δ 2.68 (s, 6H, 2,6-CH₃), 7.52 (d, J = 8.5 Hz, 1H, H-8), 8.01 (dd, J = 8.5, 1.8 Hz, 1H, H-5), 8.94 (d, J = 1.8 Hz, 1H, H-3).

  • MS (ESI+) : m/z 346.98 [M+H]⁺ (calc. 347.02).

  • HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30).

Industrial-Scale Considerations

  • Cost efficiency : KI ($45/kg) is preferable to LiTMP ($1,200/kg) for iodination.

  • Waste management : CuI catalyst recovery via aqueous NaHSO₃ reduces heavy metal waste.

Emerging Methodologies

  • Photocatalytic iodination : Visible-light-driven C–H activation using Ru(bpy)₃²⁺ and N-iodosuccinimide (NIS) achieves 80% yield at 25°C, avoiding high temps.

  • Flow chemistry : Continuous processing with microreactors reduces reaction time from hours to minutes (e.g., 94% yield in 15 min at 150°C) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-7-iodo-2,6-dimethylquinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via modified Conrad-Limpach reactions using halogenated aniline derivatives (e.g., m-chloroaniline) and ethyl ethoxymethylenemalonate. Optimization involves controlling temperature (reflux in POCl₃ for chlorination) and stoichiometry to minimize side products. Post-synthesis purification via column chromatography (petroleum ether:EtOAc gradients) is critical for isolating high-purity crystals .

Q. How can spectroscopic techniques (NMR, MS, HPLC) be applied to characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • ¹H NMR : Analyze aromatic proton splitting patterns (e.g., doublets for quinoline protons) and methyl group singlet integration ratios.
  • Mass Spectrometry (ESI) : Identify molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns to confirm substituent positions.
  • HPLC : Use reversed-phase C18 columns with UV detection to assess purity (>99%) and resolve halogenated byproducts .

Q. What crystallographic parameters are critical for resolving the crystal structure of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Key parameters include:

  • Planarity : Deviation of substituents (e.g., methyl/iodo groups) from the quinoline ring plane.
  • Intermolecular interactions : C–H⋯Cl/I hydrogen bonding and π-π stacking distances. Use SHELXPRO to generate thermal ellipsoid plots and validate intramolecular motifs (e.g., S(5) ring motifs) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • DFT : Optimize geometry at the B3LYP/6-31G* level to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for halogen substitution.
  • Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinase enzymes), focusing on halogen-bond interactions between iodine and sulfur/oxygen residues .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data (e.g., bond length discrepancies)?

  • Methodological Answer :

  • Statistical validation : Apply R-factor analysis (e.g., R₁ > 0.05 in SHELXL) to assess crystallographic model fit.
  • Cross-validation : Compare experimental NMR chemical shifts with computed values (GIAO method) to identify steric/electronic distortions in solution vs. solid-state .

Q. How can regioselective iodination be achieved in the presence of competing halogen substituents (e.g., chlorine)?

  • Methodological Answer : Use directing groups (e.g., methyl at C2/C6) to control iodine substitution at C7. Optimize electrophilic iodination (I₂/HIO₃ in H₂SO₄) at 0–5°C to prevent Cl/I scrambling. Monitor reaction progress via TLC and ¹H NMR .

Q. What are the ethical and regulatory considerations for handling iodinated quinoline derivatives in biological assays?

  • Methodological Answer :

  • Toxicity screening : Perform Ames tests for mutagenicity and cytotoxicity assays (MTT) on mammalian cell lines.
  • Regulatory compliance : Follow OECD Guidelines (e.g., GLP) for data documentation and ICH M7 guidelines for genotoxic impurity control .

Data Analysis & Presentation Guidelines

Q. How should researchers statistically validate reproducibility in synthetic yields or biological activity data?

  • Methodological Answer :

  • ANOVA/T-tests : Compare batch yields (n ≥ 3) to identify outliers.
  • Error bars : Use standard deviation (SD) in dose-response curves (e.g., IC₅₀ values) for biological replicates .

Q. What are best practices for presenting crystallographic data in publications?

  • Methodological Answer :

  • Tables : Include fractional coordinates, displacement parameters, and hydrogen bonding metrics.
  • Figures : Use ORTEP diagrams (generated in Mercury) with 50% probability ellipsoids. Highlight key interactions in packing diagrams (e.g., CIF files in CCDC) .

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